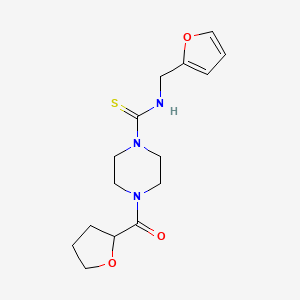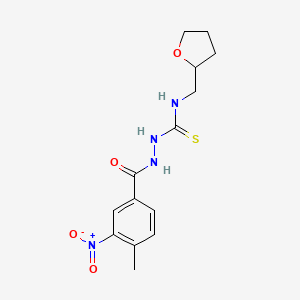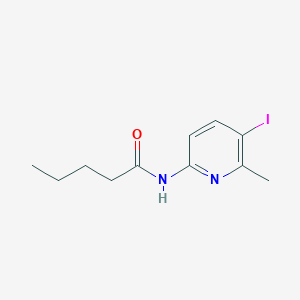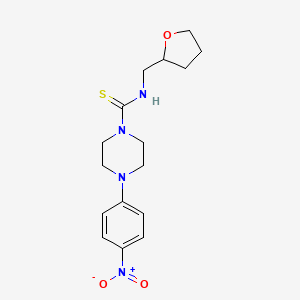
N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as FTCP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage. N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been shown to increase the levels of glutathione, an important antioxidant molecule in cells. In addition, N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is its broad spectrum of activity against various microorganisms and cancer cells. This makes it a potentially useful compound for the development of new antimicrobial and anticancer agents. However, one limitation of N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One area of interest is the development of new N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide derivatives with improved solubility and pharmacological properties. Another area of research is the investigation of the potential use of N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a promising chemical compound with potential therapeutic applications in the fields of antimicrobial, antifungal, antiviral, and anticancer agents. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to have anticancer activity and has been shown to induce apoptosis in cancer cells. In addition, N-(2-furylmethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-14(13-4-2-10-21-13)17-5-7-18(8-6-17)15(22)16-11-12-3-1-9-20-12/h1,3,9,13H,2,4-8,10-11H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLXCHGHZCVLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4130444.png)
![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)



![ethyl 5-benzyl-2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4130481.png)
![N-cyclobutyl-5-{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4130496.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4130501.png)
![N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130508.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4130511.png)
![methyl 5-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130537.png)
![ethyl 2-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4130541.png)